
Propane, 1-(2-butynyloxy)-2,3-epoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane, 1-(2-butynyloxy)-2,3-epoxy- is an organic compound with a unique structure that includes an epoxy group and a butynyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy- typically involves the reaction of an appropriate epoxide with a butynyloxy compound. One common method is the reaction of 1-chloro-3-(2-butynyloxy)-2-propanol with a base to form the desired epoxy compound .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
Propane, 1-(2-butynyloxy)-2,3-epoxy- can undergo various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The butynyloxy group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Diols or other oxygenated products.
Reduction: Alkenes or alkanes.
Substitution: Substituted alcohols or ethers.
科学研究应用
Propane, 1-(2-butynyloxy)-2,3-epoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propane, 1-(2-butynyloxy)-2,3-epoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The butynyloxy group can interact with hydrophobic pockets in proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
2-Propanol, 1-(2-butynyloxy)-3-chloro-: Similar structure but with a chloro substituent instead of an epoxy group.
2-(2-butynyloxy)-phenol: Contains a phenol group instead of an epoxy group.
Uniqueness
Propane, 1-(2-butynyloxy)-2,3-epoxy- is unique due to the presence of both an epoxy group and a butynyloxy substituent
属性
CAS 编号 |
42468-64-4 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
2-(but-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-8-5-7-6-9-7/h7H,4-6H2,1H3 |
InChI 键 |
ZJUDBWRATXIYDO-UHFFFAOYSA-N |
规范 SMILES |
CC#CCOCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


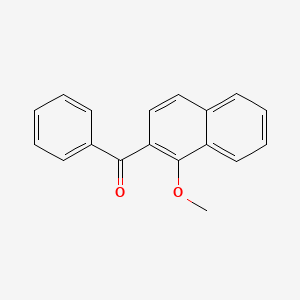
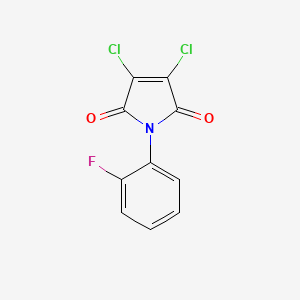
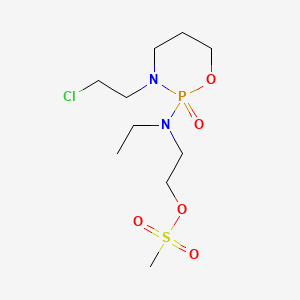
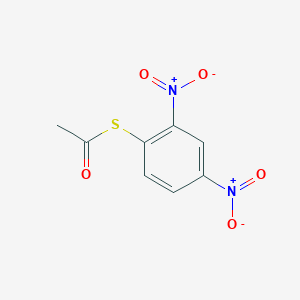


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
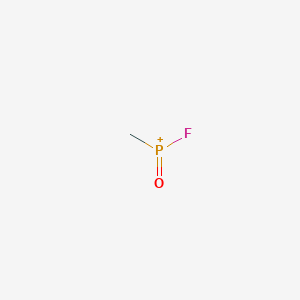


![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)



